2-(Methanesulfonyl-phenyl-amino)-N-[4-(morpholine-4-sulfonyl)-phenyl]-propionamide
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Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a sulfonyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves multiple steps:
Formation of the Morpholine-4-sulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride derivative under basic conditions to form the morpholine-4-sulfonyl intermediate.
Coupling with Phenylmethanesulfonamide: The intermediate is then coupled with phenylmethanesulfonamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation: The final step involves the amidation reaction where the intermediate is reacted with 2-bromo-propanamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity through binding to the active site, leading to disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(MORPHOLINE-4-SULFONYL)PHENYL)ACETAMIDE
- N-(4-(MORPHOLINE-4-SULFONYL)PHENYL)BENZAMIDE
- N-(4-(MORPHOLINE-4-SULFONYL)PHENYL)UREA
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is unique due to its specific structural features, such as the combination of a morpholine ring, sulfonyl group, and phenyl ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H25N3O6S2 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H25N3O6S2/c1-16(23(30(2,25)26)18-6-4-3-5-7-18)20(24)21-17-8-10-19(11-9-17)31(27,28)22-12-14-29-15-13-22/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
InChI Key |
DSUWHOWCJSAOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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